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Compound of Interest

Compound Name: DV-7028 hydrochloride

Cat. No.: B15616708 Get Quote

An Important Note on DV-7028 Hydrochloride: Initial searches indicate that DV-7028
hydrochloride is a selective 5-HT2A receptor antagonist and is not documented as a

reference compound for Activin receptor-like kinase 2 (ALK2) screening.[1][2][3][4] This guide,

therefore, focuses on established and well-characterized ALK2 inhibitors that are commonly

used as reference compounds in screening assays for drug discovery and development.

This guide provides a comprehensive comparison of key reference compounds used in the

screening of ALK2 inhibitors. It is intended for researchers, scientists, and drug development

professionals engaged in identifying novel therapeutics targeting the ALK2 signaling pathway.

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a bone morphogenetic protein

(BMP) type I receptor.[5] Gain-of-function mutations in the gene encoding ALK2 are the primary

cause of fibrodysplasia ossificans progressiva (FOP), a rare and debilitating genetic disorder

characterized by progressive heterotopic ossification.[6][7] Consequently, ALK2 has emerged

as a critical therapeutic target, and the development of potent and selective inhibitors is an

active area of research.

The ALK2 Signaling Pathway
The ALK2 signaling cascade is initiated by the binding of a BMP ligand to a complex of type I

and type II serine/threonine kinase receptors. This leads to the phosphorylation and activation

of the type I receptor, ALK2, which in turn phosphorylates the downstream signaling proteins

SMAD1, SMAD5, and SMAD8. These phosphorylated SMADs then form a complex with
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SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved

in osteogenesis and other cellular processes.[8][9]
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Caption: Simplified ALK2/SMAD Signaling Pathway.

Comparison of ALK2 Inhibitor Reference
Compounds
A variety of small molecule inhibitors targeting ALK2 have been developed and are frequently

used as reference compounds in screening campaigns. These compounds exhibit different

potencies and selectivities, which are critical parameters for their use as experimental controls.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b15616708?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616708?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compoun
d

ALK2
IC50 (nM)

ALK1
IC50 (nM)

ALK3
IC50 (nM)

ALK5
IC50 (nM)

ALK6
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Notes

Dorsomorp

hin
~148 - - >10,000 -

First-

generation

BMP

inhibitor,

also

inhibits

AMPK.[10]

[11][12][13]

LDN-

193189
0.8 - 5 0.8 5.3 - 30 >500 16.7

Potent and

selective

BMP

inhibitor.

[14][15][16]

[17][18]

LDN-

212854
1.3 2.4 85.8 9276 -

High

selectivity

for BMP

vs. TGF-β

signaling.

[19][20][21]

[22]

K02288 1.1 1.8 34.4 321 6.4

Potent and

selective

type I BMP

receptor

inhibitor.

[23][24][25]

DMH-1 107.9 - <500 - - Selective

BMP

inhibitor

over VEGF

signaling.
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[26][27][28]

[29]

Saracatinib 6.7 19 621 6890 6130

Repurpose

d multi-

kinase

inhibitor.[7]

[30][31][32]

[33]

BLU-782 0.6 3 45 155 24

Orally

active and

selective

for ALK2.

[6][34][35]

[36]

INCB0009

28
15 - - - -

Selective

ALK2

inhibitor.

[37][38][39]

[40][41]

IC50 values can vary depending on the assay conditions. The data presented here are

compiled from multiple sources for comparative purposes.

Experimental Protocols
This protocol describes a common method for determining the in vitro potency of a test

compound against ALK2.

Materials:

Recombinant human ALK2 kinase domain

Myelin Basic Protein (MBP) or a suitable peptide substrate

[γ-³²P]ATP

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.medchemexpress.com/DMH-1.html
https://www.selleckchem.com/products/dmh1-tgf-beta-smad-inhibitor.html
https://www.apexbt.com/dmh-1.html
https://www.caymanchem.com/product/16679/dmh1
https://pubmed.ncbi.nlm.nih.gov/33705358/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8119212/
https://www.researchgate.net/publication/349999256_Saracatinib_is_an_efficacious_clinical_candidate_for_fibrodysplasia_ossificans_progressiva
https://www.medchemexpress.com/Saracatinib.html
https://www.selleckchem.com/products/AZD0530.html
https://pubmed.ncbi.nlm.nih.gov/38809966/
https://www.medchemexpress.com/ALK2-IN-1.html
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=clinical&ligandId=11875
https://www.researchgate.net/publication/380976001_An_ALK2_inhibitor_BLU-782_prevents_heterotopic_ossification_in_a_mouse_model_of_fibrodysplasia_ossificans_progressiva
https://www.medchemexpress.com/zilurgisertib.html
https://www.withpower.com/trial/phase-2-preleukemia-7-2021-17f7f
https://aacrjournals.org/cancerres/article/83/8_Supplement/CT243/725342/Abstract-CT243-Clinical-trial-simulation-to-inform
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/zilurgisertib
https://www.researchgate.net/publication/349111746_Characterization_of_INCB00928_a_Potent_and_Selective_ALK2_Inhibitor_for_the_Treatment_of_Anemia
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616708?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20)

Test compounds dissolved in DMSO

96-well plates

Phosphocellulose paper

Scintillation counter

Procedure:

Prepare serial dilutions of the test compound in DMSO.

In a 96-well plate, add the kinase reaction buffer.

Add the test compound or DMSO (vehicle control) to the appropriate wells.

Add the ALK2 enzyme and substrate to each well and briefly incubate.

Initiate the kinase reaction by adding [γ-³²P]ATP.

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

Stop the reaction by adding phosphoric acid.

Spot the reaction mixture onto phosphocellulose paper.

Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

Measure the incorporated radioactivity using a scintillation counter.

Calculate the percentage of inhibition for each compound concentration and determine the

IC50 value.

This assay measures the inhibition of BMP-induced downstream signaling in a cellular context.

Materials:
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C2C12 cells (or other BMP-responsive cell line) stably transfected with a BMP-responsive

element (BRE)-luciferase reporter construct.

Cell culture medium (e.g., DMEM with 10% FBS).

Recombinant human BMP ligand (e.g., BMP4, BMP6, or BMP7).

Test compounds dissolved in DMSO.

96-well cell culture plates.

Luciferase assay reagent.

Luminometer.

Procedure:

Seed the BRE-luciferase reporter cells in a 96-well plate and allow them to attach overnight.

Pre-treat the cells with serial dilutions of the test compound or DMSO for 1-2 hours.

Stimulate the cells with a pre-determined concentration of a BMP ligand.

Incubate for 16-24 hours.

Lyse the cells and measure luciferase activity using a luminometer.

Calculate the percentage of inhibition of BMP-induced luciferase expression and determine

the IC50 value.

Experimental Workflow for ALK2 Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing novel

ALK2 inhibitors.
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Caption: High-level workflow for ALK2 inhibitor screening.
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Conclusion
The selection of an appropriate reference compound is crucial for the successful screening and

development of novel ALK2 inhibitors. This guide provides a comparative overview of several

widely used ALK2 inhibitors, detailing their potencies and providing standardized protocols for

their evaluation. By leveraging this information, researchers can make more informed decisions

in their drug discovery efforts targeting ALK2-related pathologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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